molecular formula C10H8O B099556 2-Phenylfuran CAS No. 17113-33-6

2-Phenylfuran

Cat. No. B099556
Key on ui cas rn: 17113-33-6
M. Wt: 144.17 g/mol
InChI Key: GCXNJAXHHFZVIM-UHFFFAOYSA-N
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Patent
US08080567B2

Procedure details

Furan-2-boronic acid (22) (3.6 g, 32.14 mmol) was coupled to bromobenzene (21) (4.2 g, 26.79 mmol) using Method E, except that Cs2CO3 (17.47 g, 53.58 mmol), Pd(PPha)4 (6.20 g, 0.54 mmol), toluene (25 mL) and EtOH (25 mL) were used and the reaction heated in a CEM Discover microwave at 140° C. (200 W, 200 psi). The crude product was purified by dry-flash chromatography eluting with EtOAc in heptane to yield the title compound. Yield: 2.94 g, 62%; LC tr 1.50 min; HPLC Purity: 84%
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
17.47 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(PPha)4
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1B(O)O.Br[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[Cs+].[Cs+].C1(C)C=CC=CC=1>CCO>[C:10]1([C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
O1C(=CC=C1)B(O)O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Cs2CO3
Quantity
17.47 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Pd(PPha)4
Quantity
6.2 g
Type
reactant
Smiles
Step Five
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by dry-flash chromatography
WASH
Type
WASH
Details
eluting with EtOAc in heptane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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